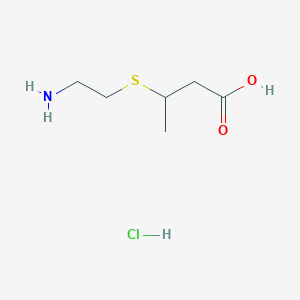
1-吡唑-4-磺酰胺-N-(2-羟乙基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide: is an organic compound that features a pyrazole ring substituted with a sulfonamide group and a hydroxyethyl group
科学研究应用
Chemistry: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, making it a candidate for the development of enzyme inhibitors.
Medicine: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide is investigated for its potential therapeutic applications, particularly as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
Target of Action
Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Pharmacokinetics
Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0-8 h collection interval) .
生化分析
Biochemical Properties
N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions. It acts as a zwitterionic biological buffer, helping to maintain the pH of solutions . This compound interacts with various enzymes, proteins, and other biomolecules, stabilizing the pH and ensuring optimal conditions for biochemical reactions .
Cellular Effects
In terms of cellular effects, N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide influences cell function by maintaining an optimal, stable pH, which is critical for cell health and accurate experimental outcomes . It can impact cell signaling pathways, gene expression, and cellular metabolism by providing a stable environment for these processes to occur .
Molecular Mechanism
At the molecular level, N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide exerts its effects through its buffering capacity. The mechanism of action involves the sulfonic acid group, which can donate a hydrogen ion when the pH starts to rise, and the pyrazole ring, which can accept a hydrogen ion when the pH starts to drop .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide demonstrates stability, preventing pH drift in rapidly proliferating cultures . This makes it a common component in media for growing mammalian cells for research that requires highly controlled environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the sulfonamide group to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
相似化合物的比较
N-(2-hydroxyethyl)-1H-pyrazole-3-sulfonamide: Similar structure but with the sulfonamide group at the 3-position of the pyrazole ring.
N-(2-hydroxyethyl)-1H-imidazole-4-sulfonamide: Contains an imidazole ring instead of a pyrazole ring.
N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both a hydroxyethyl group and a sulfonamide group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c9-2-1-8-12(10,11)5-3-6-7-4-5/h3-4,8-9H,1-2H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCBSBQOXDRJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)


![2-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2395906.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid](/img/structure/B2395909.png)
![Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2395910.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2395911.png)




![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)

